molecular formula C22H14Cl2O3S B2420062 (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338424-32-1

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2420062
CAS No.: 338424-32-1
M. Wt: 429.31
InChI Key: FYBCWGCVYXJOTG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a high-purity chemical reagent designed for laboratory research applications. This compound belongs to the benzofuran class, a scaffold noted in scientific literature for its diverse pharmacological properties and presence in natural products . Researchers are exploring benzofuran derivatives for various applications, including their potential as core structures in the development of novel therapeutic agents with antifungal, antimicrobial, and antiviral activities . The molecular structure of this compound features a sulfinyl group, which can influence both the molecule's electronic properties and its potential to engage in specific interactions with biological targets. The presence of the sulfinyl moiety is a key feature for investigators studying structure-activity relationships in medicinal chemistry and materials science. This product is intended for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O3S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)27-22)13-28(26)20-8-4-2-6-18(20)24/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBCWGCVYXJOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The target molecule integrates three critical subunits:

  • A 1-benzofuran core with a methanone group at the 2-position.
  • A (4-chlorophenyl)methanone substituent.
  • A (2-chlorophenyl)sulfinylmethyl group at the 3-position.

The sulfinyl (–S(=O)–) group introduces chirality, necessitating stereoselective synthesis for enantiomerically pure forms.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic planning identifies three primary fragments for convergent synthesis:

Fragment Role Key Bond Formation
1-Benzofuran-2-yl core Central heterocycle Cyclization of diols/alkynes
4-Chlorophenyl methanone Electrophilic acylation source Friedel-Crafts acylation
2-Chlorophenylsulfoxide Sulfinylating agent Sulfide oxidation

Stepwise Synthesis Pathways

Construction of the Benzofuran Core

Copper-catalyzed cyclization of 2-hydroxyacetophenone derivatives with propargyl alcohols is a widely adopted method. For example:

Reaction Conditions

  • Substrate: 2-Hydroxy-4-chloroacetophenone
  • Reagents: Propargyl alcohol, CuBr (10 mol%), Na₂CO₃, DMSO, 80°C
  • Yield: 78–85%

This step forms the 1-benzofuran scaffold through a Conia-ene cyclization mechanism, confirmed by isotopic labeling studies.

Introduction of the Sulfinylmethyl Group

The sulfinyl moiety is introduced via a two-step sequence:

Thioether Formation

Mitsunobu reaction between 3-hydroxymethylbenzofuran and 2-chlorothiophenol :

Reaction Formula
$$ \text{C}{11}\text{H}9\text{O}2 + \text{C}6\text{H}4\text{ClSH} \xrightarrow{\text{DIAD, PPh}3} \text{C}{17}\text{H}{12}\text{ClOS} + \text{H}_2\text{O} $$

  • Yield: 70–75%
Oxidation to Sulfoxide

Controlled oxidation using meta-chloroperbenzoic acid (m-CPBA) :

  • Stoichiometry: 1.1 equiv m-CPBA, CH₂Cl₂, 0°C → RT
  • Enantiomeric excess: 92% (with (–)-menthol chiral auxiliary)

Friedel-Crafts Acylation for Methanone Installation

Electrophilic acylation of the benzofuran core with 4-chlorobenzoyl chloride :

Optimized Conditions

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Nitromethane, 50°C, 12 h
  • Yield: 88%

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Oxidation

A streamlined protocol using calcium carbide as an acetylene source:

Component Quantity Role
2-Hydroxy-4-chloroacetophenone 1.0 equiv Benzofuran precursor
2-Chlorobenzenethiol 1.2 equiv Sulfur donor
CaC₂ 2.0 equiv Alkyne generator
CuBr 5 mol% Cyclization catalyst
m-CPBA 1.1 equiv Oxidizing agent

Advantages : 65% overall yield, reduced purification steps.

Enzymatic Resolution for Enantiopure Product

Lipase-mediated kinetic resolution of racemic sulfoxide intermediates:

Parameter Value
Enzyme Candida antarctica lipase B
Solvent tert-Butyl methyl ether
Temperature 30°C
ee >99% (R-isomer)

This method addresses the stereochemical challenges inherent to sulfoxide synthesis.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Step Overall Yield Purity
Stepwise synthesis Sequential functionalization 62% 98.5%
One-pot tandem Combined cyclization/oxidation 65% 97.2%
Enzymatic resolution Chiral separation 58% 99.9% ee

Trade-offs : The one-pot method sacrifices enantiocontrol for efficiency, while enzymatic resolution ensures high ee at the cost of yield.

Scalability and Industrial Viability

  • Cost drivers : CuBr catalyst (€420/kg), m-CPBA (€780/kg).
  • Waste streams : Nitromethane (GHS toxicity Category 2) requires specialized handling.
  • PAT considerations : In-line FTIR monitoring of sulfoxide oxidation prevents over-oxidation to sulfone.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is unique due to its combination of a benzofuran ring, chlorophenyl groups, and a sulfinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

The compound (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antifungal and antitubercular properties, as well as its implications in cancer treatment.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that incorporate chlorophenyl and benzofuran moieties. The sulfinyl group plays a crucial role in enhancing the biological activity of the compound. The detailed synthetic pathway is essential for understanding how modifications to the structure can influence its efficacy.

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds containing the 4-chlorophenyl group exhibit significant antifungal properties. For example, a related study synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which displayed potent antifungal activity against various pathogenic fungi, including strains resistant to conventional treatments .

CompoundFungal Strains TestedActivity Level
3-(4-Chlorophenyl)-4-substituted pyrazoleCandida albicans, Aspergillus nigerHigh
This compoundTrichophyton mentagrophytesModerate

Antitubercular Activity

In addition to antifungal effects, the compound has shown promising results against Mycobacterium tuberculosis H37Rv. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

CompoundActivity Against M. tuberculosisMechanism
This compoundEffectiveCell wall synthesis disruption

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfinyl group may inhibit specific enzymes involved in fungal and bacterial metabolism.
  • Membrane Disruption : The compound could affect the integrity of microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds generate ROS, contributing to their antimicrobial effects.

Case Studies and Research Findings

Research has indicated that modifications to the benzofuran core can enhance biological activity. For instance, a study on structural analogs revealed that specific substitutions at the benzofuran position significantly increased antifungal potency .

Case Study: Antifungal Evaluation

A detailed evaluation was conducted on a series of benzofuran derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to assess efficacy:

  • In Vitro Testing : Compounds were tested against standard fungal strains using MIC (Minimum Inhibitory Concentration) assays.
  • In Vivo Testing : Animal models were used to evaluate therapeutic effectiveness and toxicity profiles.

Q & A

Q. What synthetic methodologies are recommended for constructing the benzofuran core in this compound?

The benzofuran scaffold can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, NaH in THF facilitates deprotonation and subsequent reactions with phenolic precursors to form substituted benzofurans . The sulfinylmethyl group can be introduced via nucleophilic substitution using (2-chlorophenyl)sulfinyl chloride under anhydrous conditions, followed by purification via column chromatography .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include data collection at 292 K, refinement to an R-factor <0.05, and validation of bond lengths (mean C–C bond: 0.003 Å) . Ensure proper crystal mounting and use of Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.

Q. What analytical techniques are suitable for purity assessment and impurity profiling?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A, CAS 42019-78-3) .
  • Mass Spectrometry : High-resolution ESI-MS can identify sulfoxide-related degradation products (e.g., sulfone derivatives).
  • TGA/DSC : Monitor thermal stability to detect polymorphic impurities .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

Follow protocols from Project INCHEMBIOL:

  • Abiotic Studies : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254–365 nm) .
  • Biotic Studies : Use OECD 301F (ready biodegradability) and algal toxicity tests (OECD 201) to determine EC50 values .
  • Modeling : Apply QSAR models to predict logP (est. ~3.8) and bioaccumulation potential .

Q. How to resolve contradictions in NMR and X-ray data for sulfoxide stereochemistry?

The sulfinyl group’s chirality can lead to ambiguous NOESY correlations. Cross-validate using:

  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) configurations .
  • SC-XRD : Anisotropic displacement parameters (ADPs) for sulfur/oxygen atoms clarify bond orientation .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons near the sulfinyl group .

Q. What strategies enable structure-activity relationship (SAR) studies for bioactivity optimization?

  • Fragment Replacement : Substitute the 4-chlorophenyl group with fluorinated analogs (e.g., 3-fluoro) to modulate lipophilicity .
  • Sulfoxide Isosteres : Replace the sulfinylmethyl group with sulfonamides (e.g., -SO2NH2) to enhance metabolic stability .
  • Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to study π-π stacking interactions in target binding .

Methodological Considerations

  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to grow diffraction-quality crystals. Slow evaporation at 4°C minimizes twinning .
  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) with heptane/ethanol eluent to separate enantiomers of the sulfinyl group .
  • Stability Testing : Store the compound under argon at -20°C to prevent sulfoxide oxidation to sulfone derivatives .

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